

Rivasterat: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Rivasterat

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Rivasterat** (CU06-1004)

Introduction

Rivasterat, also known as CU06-1004, is an investigational small molecule that has garnered significant interest for its potential therapeutic applications.[1] Classified as an endothelial dysfunction blocker, **Rivasterat** has demonstrated promising anti-inflammatory and vascular-stabilizing properties in a range of preclinical and early clinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to **Rivasterat**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

Rivasterat is a complex organic molecule with the following chemical identifiers:

- IUPAC Name: methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[[(2R,3S,6S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate
- Molecular Formula: C₃₇H₅₄O₈

- CAS Number: 2446590-96-9

A brief description of the synthesis of **Rivasterat** (CU06-1004) involves the deprotection of a tetrahydropyran analog followed by glycosidation with 4,6-di-O-acetyl-2,3-dideoxyhex-2-enopyran in the presence of an acid.[2][3][4]

Physicochemical Properties

A comprehensive profile of the physicochemical properties of **Rivasterat** is crucial for its development as a therapeutic agent. While some data is available, further characterization is ongoing.

Property	Value	Source
Molecular Weight	626.8 g/mol	PubChem
Appearance	White to off-white powder	ClinicalTrials.gov[5]
Solubility	Soluble in dimethyl sulfoxide (DMSO) and olive oil for experimental use.	[2]

Further data on melting point, boiling point, and pKa are not publicly available at the time of this publication.

Pharmacological Properties

Mechanism of Action

Rivasterat is characterized as a first-in-class endothelial dysfunction blocker.[6][7] Its primary mechanism of action involves the stabilization of endothelial cells and the inhibition of inflammatory processes. A key target of **Rivasterat** is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2][3]

By suppressing the activation of NF-κB, **Rivasterat** can downregulate the expression of various pro-inflammatory mediators, including:

- Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are crucial for the recruitment of immune cells to sites of inflammation.[3]
- Pro-inflammatory Cytokines: Such as Interleukin-1 beta (IL-1 β).[8]

Furthermore, **Rivasterat** has been shown to inhibit vascular leakage by strengthening endothelial barrier function.[8] This is achieved through the formation of cortical actin rings via the cAMP/Rac/cortactin pathway, leading to the stabilization of cell junctions.[9][10] The drug also demonstrates inhibitory effects on other mediators of vascular permeability, including vascular endothelial growth factor (VEGF), histamine, and thrombin.[8][10]

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A Phase 1 clinical trial in healthy human subjects has provided initial insights into the pharmacokinetic profile of **Rivasterat**.

PK Parameter	Observation	Source
Absorption	The increase in AUC _{0-t} and C _{max} with increasing doses from 100 mg to 1200 mg was more than dose-proportional. A significant food effect was observed, with administration of food increasing the exposure to Rivasterat and its metabolites. Dose-normalized AUC _{0-t} and C _{max} were 22.2-fold and 20.4-fold higher, respectively, under fed conditions compared to fasted conditions.	[1][8]
Distribution	No noticeable accumulation of Rivasterat was observed after single or multiple ascending doses.	[1][8]
Metabolism	Information on the specific metabolic pathways and metabolites of Rivasterat is not yet fully characterized in publicly available literature.	
Excretion	All urine samples from the Phase 1 study subjects were below the limit of quantitation for Rivasterat and its metabolites, suggesting that renal excretion is not a major elimination pathway.	[1][8]

Pharmacodynamics

The pharmacodynamic effects of **Rivasterat** are directly linked to its mechanism of action. In preclinical models, oral administration of **Rivasterat** has been shown to effectively inhibit vascular leakage and suppress inflammation in various disease models.[3][6] In a Phase 2a clinical trial for diabetic macular edema, orally administered **Rivasterat** was associated with improvements in best-corrected visual acuity and positive changes in metabolic and inflammatory biomarkers.[11]

Key Experiments and Protocols

Rivasterat has been evaluated in several key in vitro and in vivo experimental models to elucidate its mechanism of action and therapeutic potential.

In Vitro Model: Hydrogen Peroxide-Induced Senescence in Human Brain Microvascular Endothelial Cells (HBMECs)

This model is used to investigate the protective effects of **Rivasterat** against oxidative stress-induced cellular damage and senescence in the endothelial cells of the brain.[2]

Experimental Protocol:

- Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECs) are cultured under standard conditions.
- Pretreatment: HBMECs are pretreated with a working solution of **Rivasterat** (10 µg/µl in DMSO) for 1 hour.[2]
- Induction of Senescence: Cellular senescence is induced by treating the cells with hydrogen peroxide (H₂O₂).
- Assessment of Senescence: Senescence is evaluated by measuring:
 - Reactive Oxygen Species (ROS) Generation: Using a cell-permeable dye like H₂-DCFDA. [2]
 - Senescence-Associated β-galactosidase (SA-β-Gal) Activity: Staining for SA-β-Gal positive cells.[2]

- Expression of Inflammatory Proteins: Western blot analysis for proteins such as ICAM-1, VCAM-1, COX-2, and phosphorylated I κ B α .[\[2\]](#)

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is employed to assess the anti-inflammatory and protective effects of **Rivasterat** in an acute inflammatory lung condition.[\[12\]](#)

Experimental Protocol:

- Animal Model: C57BL/6 mice are used for this model.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Induction of ALI: Acute lung injury is induced by intraperitoneal administration of lipopolysaccharide (LPS).[\[12\]](#)
- Treatment: Four hours after the LPS challenge, mice are treated with **Rivasterat** (10 mg/kg) every 12 hours.[\[12\]](#)
- Evaluation of Efficacy: The therapeutic effects are assessed by measuring:
 - Survival Rates.[\[12\]](#)
 - Pulmonary Edema: Determined by the lung wet/dry weight ratio.[\[12\]](#)
 - Histopathological Changes: Analysis of lung tissue sections stained with hematoxylin and eosin (H&E).[\[12\]](#)
 - Inflammatory Cell Infiltration: Counting immune cells in bronchoalveolar lavage fluid (BALF).[\[12\]](#)
 - Myeloperoxidase (MPO) Activity: As a marker of neutrophil infiltration in lung tissue.[\[12\]](#)
 - Pro-inflammatory Cytokine Levels: ELISA for TNF- α , IL-1 β , and IL-6 in BALF and serum.[\[12\]](#)
 - Vascular Leakage: Using Evans blue dye.[\[12\]](#)

- NF-κB Activation: Immunohistochemistry and western blot for NF-κB p65 in lung tissue. [\[12\]](#)

In Vivo Model: Diabetic Macular Edema (DME)

Preclinical studies have utilized models such as the streptozotocin (STZ)-induced diabetic retinopathy mouse model to evaluate the efficacy of **Rivasterat** in treating diabetic eye disease.[\[6\]](#) A Phase 2a clinical trial has also been conducted in patients with DME.[\[10\]](#)[\[15\]](#)[\[16\]](#)

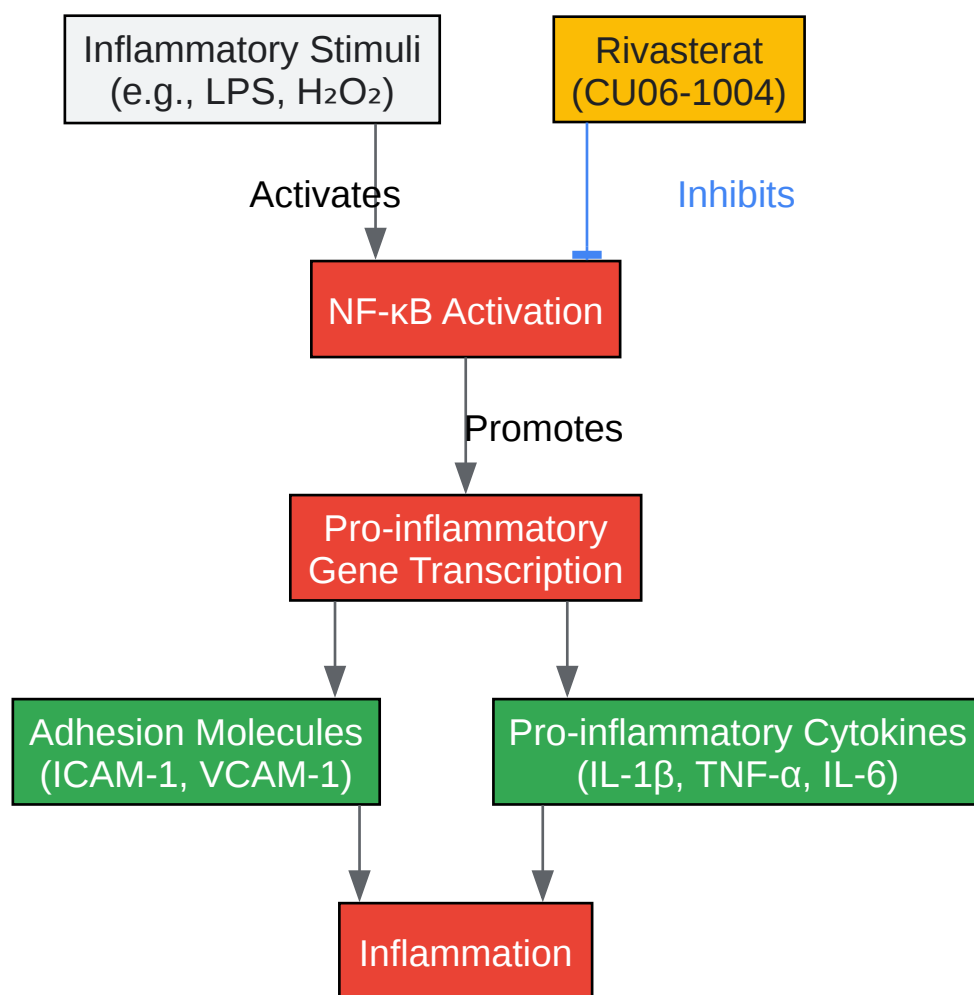
Preclinical Experimental Protocol (General Outline):

- Animal Model: Streptozotocin (STZ)-induced diabetic mice are commonly used to model diabetic retinopathy.[\[6\]](#)[\[11\]](#)
- Treatment: Oral administration of **Rivasterat**.
- Evaluation of Efficacy: Assessment of retinal vascular leakage and other pathological features of diabetic retinopathy.[\[6\]](#)

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

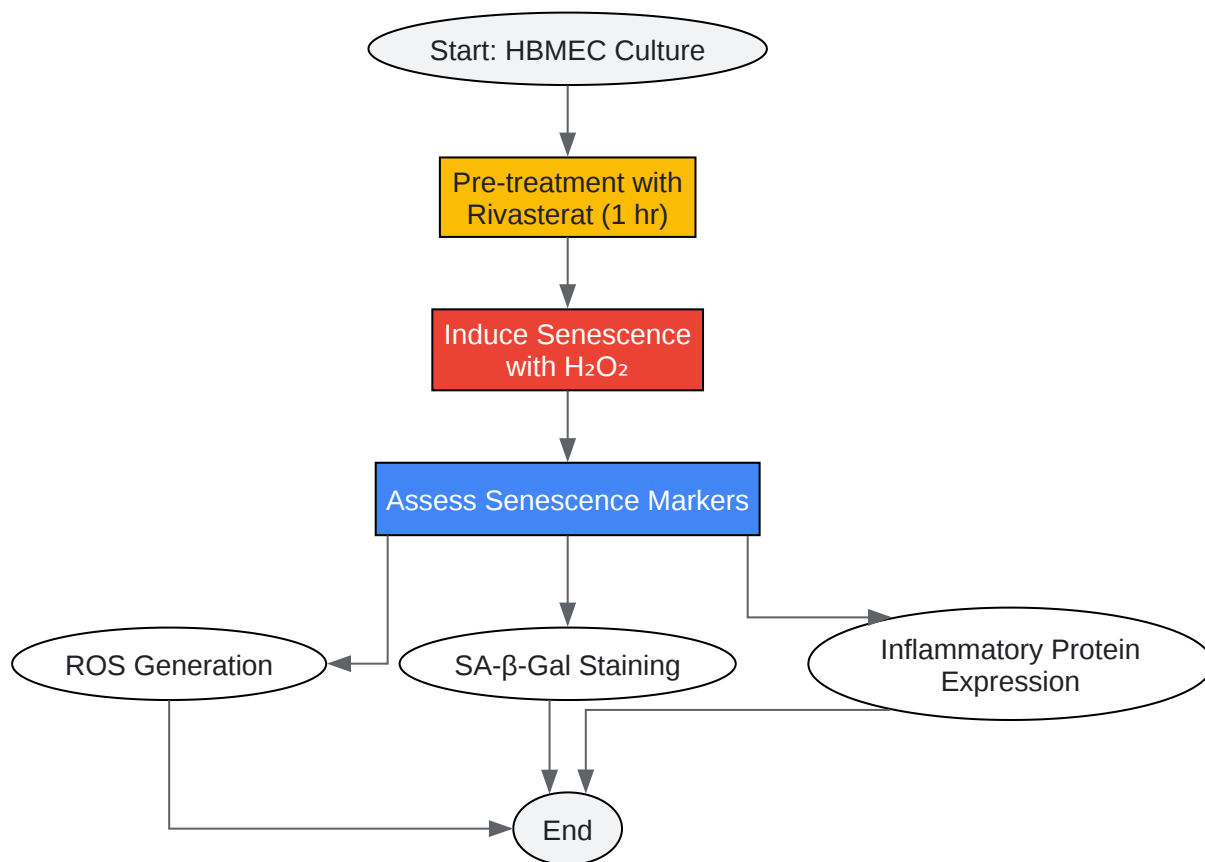
Rivasterat's Proposed Anti-Inflammatory Signaling Pathway



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Caption: Proposed anti-inflammatory signaling pathway of **Rivasterat** via inhibition of NF-κB activation.

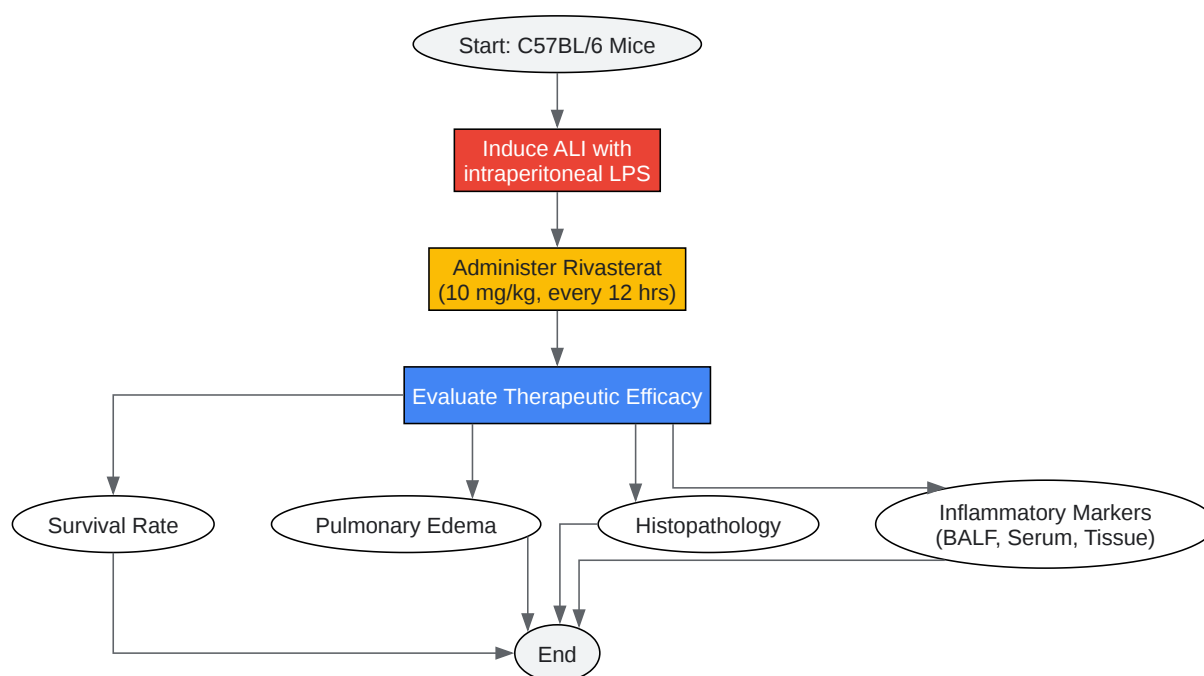
Experimental Workflow for In Vitro H₂O₂-Induced Senescence Model



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Caption: Experimental workflow for the in vitro H₂O₂-induced senescence model in HBMECs.

Experimental Workflow for In Vivo LPS-Induced Acute Lung Injury Model



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Caption: Experimental workflow for the in vivo LPS-induced acute lung injury model in mice.

Conclusion

Rivasterat (CU06-1004) is a novel small molecule with a unique mechanism of action as an endothelial dysfunction blocker. Its ability to suppress the NF- κ B signaling pathway and stabilize the vasculature underscores its potential as a therapeutic agent for a variety of inflammatory and vascular diseases. The data gathered from preclinical and early clinical studies provide a strong foundation for its continued development. This technical guide summarizes the current knowledge of **Rivasterat**, offering a valuable resource for the scientific

and drug development communities. Further research is warranted to fully elucidate its physicochemical properties, complete its ADME profile, and further detail its intricate signaling pathways.

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